molecular formula C13H11N3O3 B11709510 Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- CAS No. 92573-10-9

Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro-

Cat. No.: B11709510
CAS No.: 92573-10-9
M. Wt: 257.24 g/mol
InChI Key: HWGQXZQCNJNJCF-UHFFFAOYSA-N
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Description

Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 6-methyl-2-pyridinyl moiety, with a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- typically involves the reaction of 6-methyl-2-pyridinylamine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methyl-2-pyridinyl)benzamide
  • 4-Bromo-N-(6-methyl-2-pyridinyl)benzamide
  • 2-Methyl-N-(3-pyridinyl)benzamide

Uniqueness

Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack the nitro group or have different substituents.

Properties

CAS No.

92573-10-9

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)-3-nitrobenzamide

InChI

InChI=1S/C13H11N3O3/c1-9-4-2-7-12(14-9)15-13(17)10-5-3-6-11(8-10)16(18)19/h2-8H,1H3,(H,14,15,17)

InChI Key

HWGQXZQCNJNJCF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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